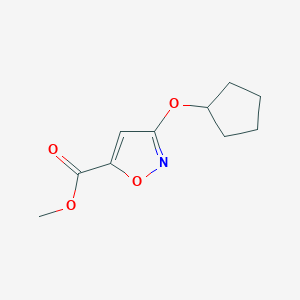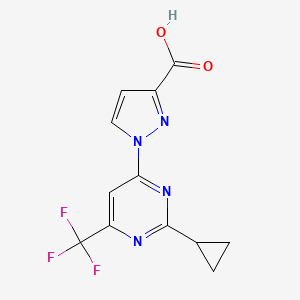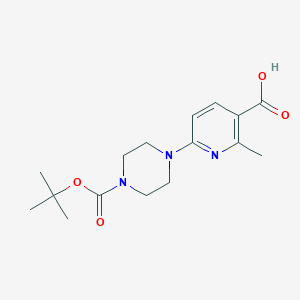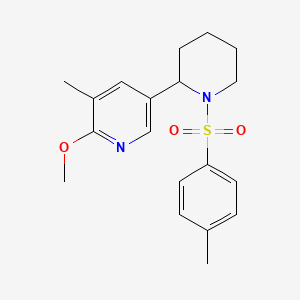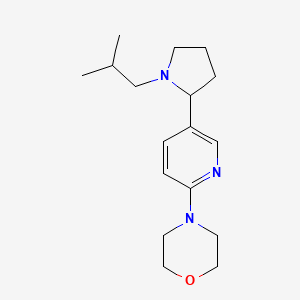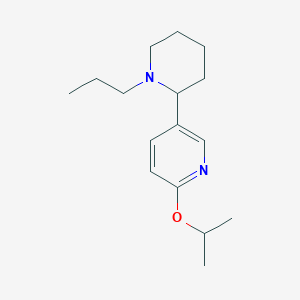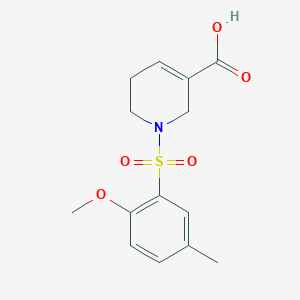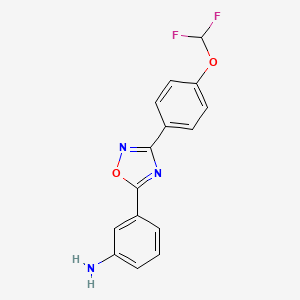
3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)アニリンは、ジフルオロメトキシ基、オキサジアゾール環、アニリン部分を含む複雑な有機化合物です。
準備方法
合成経路および反応条件
一般的な方法の1つは、鈴木・宮浦カップリングを使用する方法です。これは広く適用されている遷移金属触媒による炭素-炭素結合形成反応です 。この方法は、穏やかな反応条件と官能基許容性で好まれています。
工業的製造方法
この化合物の工業的製造には、高い収率と純度を確保するために最適化された反応条件を使用して大規模合成を行う場合があります。高度な触媒系と連続フロー反応器の使用により、製造プロセスの効率とスケーラビリティを高めることができます。
化学反応の分析
反応の種類
3-(3-(4-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)アニリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応により、追加の官能基を導入したり、既存の官能基を変更したりできます。
還元: この反応は、分子内の特定の官能基を還元するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤と求電子剤が含まれます。温度、溶媒、触媒の選択などの反応条件は、目的の変換を達成するために重要です。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により、追加の酸素含有官能基を持つ化合物が生成される場合があり、置換反応により、さまざまな新しい置換基が導入される場合があります。
科学的研究の応用
3-(3-(4-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)アニリンは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のための構成要素として、さまざまな有機反応における試薬として使用されます。
生物学: この化合物のユニークな構造的特徴は、生物学的プロセスと相互作用を研究するための貴重なツールとなっています。
工業: この化合物は、安定性や反応性の向上などの特定の特性を持つ新素材の開発に使用できます。
作用機序
3-(3-(4-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)アニリンの作用機序は、特定の分子標的および経路との相互作用を伴います。 ジフルオロメトキシ基とオキサジアゾール環は、さまざまな酵素や受容体に相互作用し、その活性を調節し、特定の生物学的効果をもたらす可能性があります 。正確な分子標的と経路は、化合物を使用する特定の用途とコンテキストによって異なります。
類似化合物との比較
類似化合物
3-(ジフルオロメトキシ)アニリン: ジフルオロメトキシ基を共有しますが、オキサジアゾール環はありません。
4-(ジフルオロメトキシ)アニリン: 構造が類似していますが、ジフルオロメトキシ基が別の位置にあります。
3-(トリフルオロメトキシ)アニリン: ジフルオロメトキシ基の代わりにトリフルオロメトキシ基が含まれています。
独自性
3-(3-(4-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)アニリンの独自性は、ジフルオロメトキシ基、オキサジアゾール環、アニリン部分の組み合わせにあります。 この組み合わせは、類似化合物には存在しない独自の化学的および生物学的特性を与え、さまざまな用途のための貴重なツールとなっています .
特性
分子式 |
C15H11F2N3O2 |
|---|---|
分子量 |
303.26 g/mol |
IUPAC名 |
3-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H11F2N3O2/c16-15(17)21-12-6-4-9(5-7-12)13-19-14(22-20-13)10-2-1-3-11(18)8-10/h1-8,15H,18H2 |
InChIキー |
KQTXJOHGOFAOMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





